Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 15 min, rt; 1 h, rt

1.2 Solvents: Water ; reflux → rt

2.1 Solvents: Tetrahydrofuran ; 10 min, 0 °C

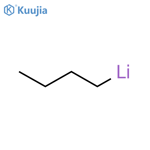

2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C

2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 10 min, 0 °C; rt

3.1 Reagents: Silica , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; 24 h, rt

4.1 Reagents: 2,6-Lutidine , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; overnight, rt

Riferimento

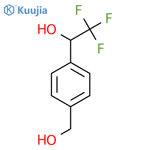

Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt

Kelly, Christopher B.; et al,

Journal of Organic Chemistry,

2012,

77(18),

8131-8141